molecular formula C20H14BrNO4 B1609345 3'-Carbethoxy-2-methyl-4-bromoanthrapyridone CAS No. 51418-86-1

3'-Carbethoxy-2-methyl-4-bromoanthrapyridone

Cat. No.: B1609345
CAS No.: 51418-86-1
M. Wt: 412.2 g/mol
InChI Key: UPPWYHBZBLCPDK-UHFFFAOYSA-N
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Description

3’-Carbethoxy-2-methyl-4-bromoanthrapyridone is a chemical compound with the molecular formula C20H14BrNO4 and a molecular weight of 412.23 g/mol It is known for its unique structure, which includes a bromine atom and a carbethoxy group attached to an anthrapyridone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Carbethoxy-2-methyl-4-bromoanthrapyridone typically involves the bromination of an anthrapyridone derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The esterification step involves the reaction of the brominated intermediate with an alcohol, such as ethanol, under acidic conditions to form the carbethoxy group .

Industrial Production Methods

Industrial production of 3’-Carbethoxy-2-methyl-4-bromoanthrapyridone may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Carbethoxy-2-methyl-4-bromoanthrapyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized anthrapyridone derivatives .

Scientific Research Applications

3’-Carbethoxy-2-methyl-4-bromoanthrapyridone has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Carbethoxy-2-methyl-4-bromoanthrapyridone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

3’-Carbethoxy-2-methyl-4-bromoanthrapyridone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and reactivity, making 3’-Carbethoxy-2-methyl-4-bromoanthrapyridone unique in its applications and properties.

Properties

IUPAC Name

ethyl 10-bromo-12-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO4/c1-3-26-20(25)16-13-10-6-4-5-7-11(10)18(23)14-12(21)8-9(2)17(15(13)14)22-19(16)24/h4-8H,3H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPWYHBZBLCPDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=C(C(=C24)NC1=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068636
Record name 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-bromo-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester
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Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51418-86-1
Record name Ethyl 6-bromo-2,7-dihydro-4-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylate
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Record name 3H-Naphtho(1,2,3-de)quinoline-1-carboxylic acid, 6-bromo-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester
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Record name 3'-Carbethoxy-2-methyl-4-bromoanthrapyridone
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Record name 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-bromo-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester
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Record name 3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-bromo-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester
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Record name Ethyl 6-bromo-2,7-dihydro-4-methyl-2,7-dioxo-3H-dibenz[f,ij]isoquinoline-1-carboxylate
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Record name 3'-Carbethoxy-2-methyl-4-bromoanthrapyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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